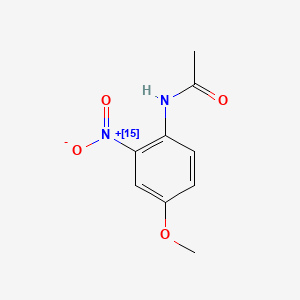![molecular formula C30H29ClN6O B15294326 (1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 6-chloroimidazo[1,2-b]pyridazine and 4-methylphenylacetylene. These intermediates undergo coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques like the Sonogashira coupling, to form the ethynyl linkage.
Subsequent steps involve the introduction of the piperazine moiety and the indene carboxamide group through nucleophilic substitution and amidation reactions. The reaction conditions typically require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: Its biological activity can be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Medicine: The compound may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with molecular targets within biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- **(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide shares structural similarities with other heterocyclic compounds containing imidazo[1,2-b]pyridazine and piperazine moieties.
Other similar compounds: include derivatives of imidazo[1,2-b]pyridazine and indene, which may exhibit comparable biological activities or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C30H29ClN6O |
|---|---|
分子量 |
525.0 g/mol |
IUPAC名 |
(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38)/t27-/m0/s1 |
InChIキー |
UKRXMBYVZRAMAF-MHZLTWQESA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)[C@H](CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


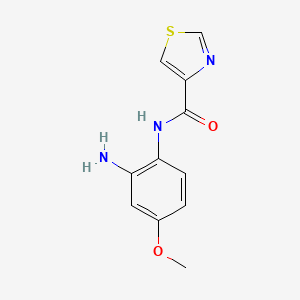
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
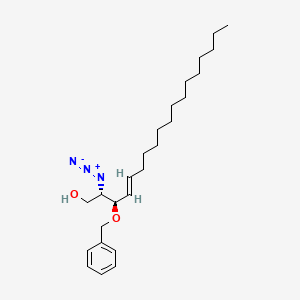
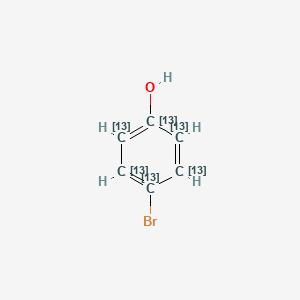
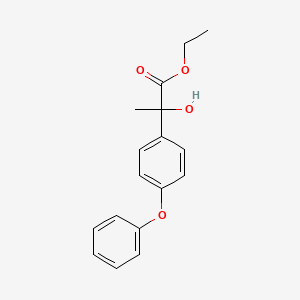
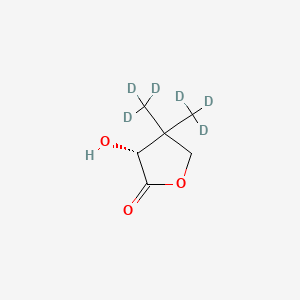
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
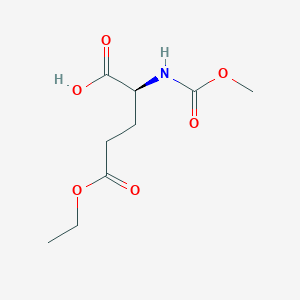
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
